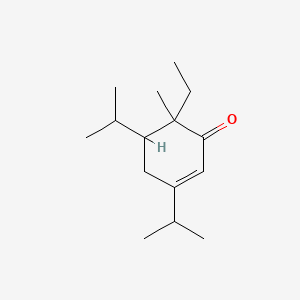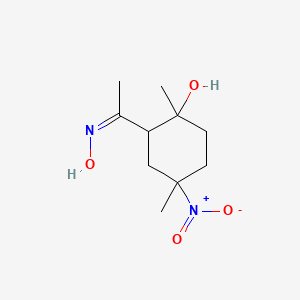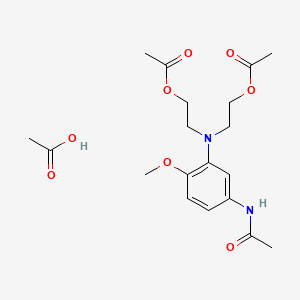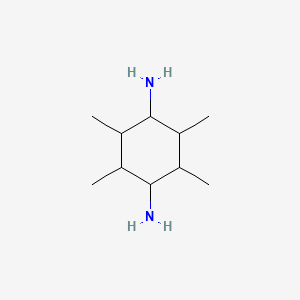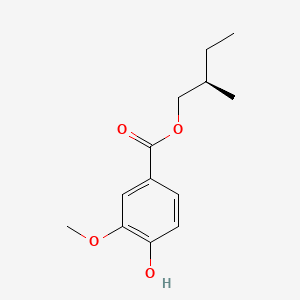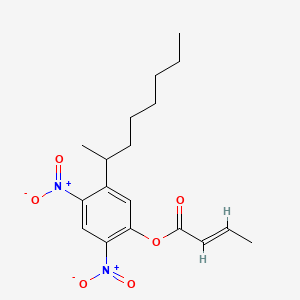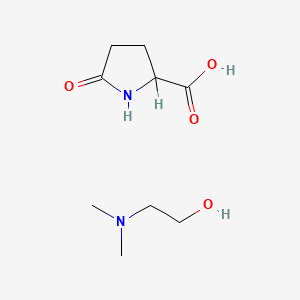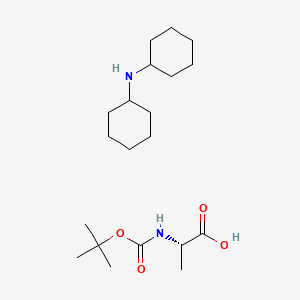
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine is a silane coupling agent that contains both organic and inorganic components. This compound is known for its ability to enhance the adhesion between organic polymers and inorganic materials, making it a valuable additive in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine typically involves the reaction of tris(octyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silane groups to siloxane.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include silanol derivatives, siloxane compounds, and various substituted amines .
Applications De Recherche Scientifique
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in coatings, adhesives, and sealants to enhance their performance.
Mécanisme D'action
The mechanism by which N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine exerts its effects involves the formation of strong covalent bonds between the silane groups and the surface of inorganic materials. This interaction enhances the adhesion and compatibility between organic and inorganic components. The amino groups in the compound also play a crucial role in forming hydrogen bonds and ionic interactions with various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Triethoxysilyl)propyl)ethylenediamine
- N-(3-(Triisopropoxysilyl)propyl)ethylenediamine
Uniqueness
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine is unique due to its long octyloxy chains, which provide enhanced hydrophobicity and flexibility compared to other silane coupling agents. This makes it particularly useful in applications where water resistance and mechanical flexibility are critical.
Propriétés
Numéro CAS |
93804-22-9 |
|---|---|
Formule moléculaire |
C29H64N2O3Si |
Poids moléculaire |
516.9 g/mol |
Nom IUPAC |
N'-(3-trioctoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C29H64N2O3Si/c1-4-7-10-13-16-19-26-32-35(29-22-24-31-25-23-30,33-27-20-17-14-11-8-5-2)34-28-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
Clé InChI |
IIFQOFYIMRYCNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCO[Si](CCCNCCN)(OCCCCCCCC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


